molecular formula C12H17NO B6152266 N-benzyl-2-methyloxolan-3-amine CAS No. 1546943-51-4

N-benzyl-2-methyloxolan-3-amine

Cat. No.: B6152266
CAS No.: 1546943-51-4
M. Wt: 191.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-methyloxolan-3-amine (CAS: 1546943-51-4) is a secondary amine featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at position 2 and a benzyl group at the nitrogen atom. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.28 g/mol . The compound’s structure combines the rigidity of the oxolane ring with the aromaticity of the benzyl group, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1546943-51-4

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methyloxolan-3-amine can be achieved through several methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method is efficient and environmentally friendly, producing high yields in a short time . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of green chemistry, such as solvent-free synthesis and the use of mechanochemical methods, are likely to be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: H2/Ni, H2/Rh, LiAlH4

    Substitution reagents: NaOCH3, RLi (organolithium reagents)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-2-methyloxolan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-methyloxolan-3-amine involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and participate in nucleophilic reactions, while the benzyl group can enhance the compound’s lipophilicity and facilitate interactions with hydrophobic regions of biomolecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-benzyl-2-methyloxolan-3-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₂H₁₇NO 191.28 Oxolane ring, benzyl-N, methyl-C2 Rigid oxolane backbone
N-Benzyl-3-(5-methoxy-4-phenyloxazol-2-yl)pentan-3-amine (17m) C₂₂H₂₇N₂O₂ 351.47 Oxazole ring, methoxy, phenyl, pentyl Multi-component synthesis; yellow oil
N-(3-Bromophenyl)-2-methyloxolan-3-amine C₁₁H₁₄BrNO 256.14 Bromophenyl-N, methyl-C2 oxolane Halogenated aromatic group
5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (28) C₂₁H₁₆N₄O 340.38 Oxazole, naphthyl, cyano, benzylamino HRMS-confirmed; potent enzyme inhibition
N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine C₁₈H₂₀N₆O₂ 352.40 Purine, methoxybenzyl, oxolane X-ray crystallography data; biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.